molecular formula C16H17FN4O4 B14398541 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 87939-13-7

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B14398541
CAS No.: 87939-13-7
M. Wt: 348.33 g/mol
InChI Key: BWONSKDEHNBHTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from the appropriate naphthyridine derivative. The synthetic route typically includes:

    Formation of the naphthyridine core: This is achieved through cyclization reactions involving suitable precursors.

    Introduction of the fluoro and ethyl groups: These groups are introduced via substitution reactions using reagents like ethyl halides and fluorinating agents.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Formylation: The formyl group is added to the piperazine ring using formylating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is widely used in scientific research, including:

    Chemistry: As a reference material for analytical methods development and validation.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with similar compounds such as:

    Norfloxacin impurity G: A related compound with similar structural features but different functional groups.

    1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one: Another fluoroquinolone derivative with distinct pharmacological properties.

    (3RS)-9-Fluoro-3-methyl-10-(4-methyl-4-oxidopiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: A compound with a different core structure but similar functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields of research.

Properties

CAS No.

87939-13-7

Molecular Formula

C16H17FN4O4

Molecular Weight

348.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H17FN4O4/c1-2-20-8-11(16(24)25)13(23)10-7-12(17)15(18-14(10)20)21-5-3-19(9-22)4-6-21/h7-9H,2-6H2,1H3,(H,24,25)

InChI Key

BWONSKDEHNBHTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)C=O)F)C(=O)O

Origin of Product

United States

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